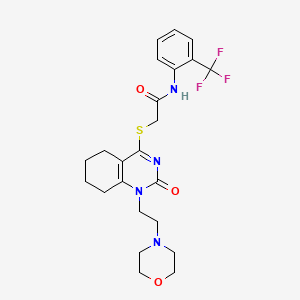2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
CAS No.: 898460-76-9
Cat. No.: VC7658380
Molecular Formula: C23H27F3N4O3S
Molecular Weight: 496.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898460-76-9 |
|---|---|
| Molecular Formula | C23H27F3N4O3S |
| Molecular Weight | 496.55 |
| IUPAC Name | 2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C23H27F3N4O3S/c24-23(25,26)17-6-2-3-7-18(17)27-20(31)15-34-21-16-5-1-4-8-19(16)30(22(32)28-21)10-9-29-11-13-33-14-12-29/h2-3,6-7H,1,4-5,8-15H2,(H,27,31) |
| Standard InChI Key | QPADKBPQIPMMME-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Introduction
The compound 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with a unique structural configuration. It features a quinazoline core, a morpholine ring, and a trifluoromethylphenyl acetamide moiety. This compound is of interest in medicinal chemistry and pharmacology due to its diverse functional groups and structural complexity.
Synthesis
The synthesis of 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
-
Starting Materials: The synthesis may start with a quinazoline derivative and involve the introduction of a morpholine ring and a trifluoromethylphenyl group.
-
Reaction Conditions: Parameters such as temperature, pH, and reaction time are crucial for achieving high yields and purity.
Potential Applications
This compound is notable for its potential applications in medicinal chemistry and pharmacology. The unique combination of functional groups makes it a candidate for further research in drug development.
-
Biological Activity: The compound may act as an enzyme inhibitor or receptor modulator due to its structural complexity.
-
Pharmacological Studies: Further studies are necessary to elucidate the precise mechanisms involved in its biological effects.
Chemical Reactions
The compound can undergo various chemical reactions due to its functional groups. Common reagents used in these reactions include nucleophiles and electrophiles, which can modify the compound's structure and properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume